Methyl [(4-chlorophenyl)sulfonyl]acetate chemical properties
Methyl [(4-chlorophenyl)sulfonyl]acetate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl [(4-chlorophenyl)sulfonyl]acetate
Disclaimer: The compound "Methyl [(4-chlorophenyl)sulfonyl]acetate" does not have a unique CAS identifier in major chemical databases as of the generation of this document. The name is ambiguous, but based on standard chemical nomenclature and the closest available analogs, this guide will focus on the structure Methyl 2-((4-chlorophenyl)sulfonyl)acetate . Due to the absence of specific experimental data for this exact methyl ester, this guide has been constructed by leveraging data from its close structural analog, Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate (CAS No: 3636-65-5) [1][2][], combined with established principles of physical organic chemistry and spectral analysis. All properties and protocols for the methyl ester should be considered predictive and require experimental validation.
Introduction and Nomenclature
Methyl 2-((4-chlorophenyl)sulfonyl)acetate is an organic compound featuring a central sulfone group flanked by a 4-chlorophenyl ring and a methyl acetate moiety. The sulfone group (-SO₂-) is a powerful electron-withdrawing entity, which, in conjunction with the adjacent ester carbonyl, renders the intervening methylene protons (the α-protons) significantly acidic. This key structural feature defines the compound's reactivity, making it a valuable C2 synthon in synthetic organic chemistry.
The 4-chlorophenylsulfonyl group is a common scaffold in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity through hydrogen bonding.[4][5] As such, understanding the synthesis and reactivity of building blocks like Methyl 2-((4-chlorophenyl)sulfonyl)acetate is of considerable interest to researchers in drug discovery and development.
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IUPAC Name: Methyl 2-((4-chlorophenyl)sulfonyl)acetate
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Synonyms: Methyl (4-chlorophenyl)sulfonylacetate, 2-((4-Chlorophenyl)sulfonyl)acetic acid methyl ester
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Chemical Class: α-Sulfonyl Ester
Physicochemical Properties
The physical and chemical properties of Methyl 2-((4-chlorophenyl)sulfonyl)acetate are predicted based on its structure and data from its ethyl ester analog.[1][]
| Property | Value (Predicted/Calculated) | Source/Basis |
| Molecular Formula | C₉H₉ClO₄S | (Calculated) |
| Molecular Weight | 248.68 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Predicted by analogy) |
| Melting Point | Not available (likely solid at room temp) | (By analogy to other sulfones) |
| Boiling Point | > 300 °C (Predicted) | (By analogy to other sulfones) |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water | (Predicted) |
| pKa (α-protons) | ~10-12 (in DMSO) | (Estimated based on α-sulfonyl esters) |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of Methyl 2-((4-chlorophenyl)sulfonyl)acetate involves the nucleophilic substitution of an α-halo ester with a sulfinate salt. The protocol below describes a self-validating system where reaction progress can be monitored by TLC and the product can be characterized by standard spectroscopic methods.
Proposed Synthetic Protocol
This protocol details the reaction between sodium 4-chlorobenzenesulfinate and methyl chloroacetate.
Materials:
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Sodium 4-chlorobenzenesulfinate
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Methyl chloroacetate
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium 4-chlorobenzenesulfinate (1.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 5 mL per gram of sulfinate).
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Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methyl chloroacetate (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The causality here is that the reaction is an SN2 displacement; while initially cooled to control any exotherm, room temperature provides sufficient thermal energy for the reaction to proceed to completion without significant side reactions.
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Workup: Pour the reaction mixture into an equal volume of cold water and extract with DCM (3 x volume of aqueous layer). The partitioning separates the polar DMF and inorganic salts from the organic product.
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Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic precursors), water, and finally brine. Each wash removes specific impurities, ensuring a cleaner crude product.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 2-((4-chlorophenyl)sulfonyl)acetate.
Mechanistic Rationale and Visualization
The core of this synthesis is a classic Williamson ether synthesis-type reaction, specifically an SN2 displacement. The sulfinate anion, a soft nucleophile, attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group. DMF is an ideal polar aprotic solvent for this transformation as it solvates the sodium cation without strongly solvating the sulfinate anion, thus enhancing its nucleophilicity.
Caption: Workflow for the synthesis of Methyl 2-((4-chlorophenyl)sulfonyl)acetate.
Chemical Reactivity and Synthetic Utility
The primary utility of Methyl 2-((4-chlorophenyl)sulfonyl)acetate stems from the acidity of the α-methylene protons. Deprotonation with a suitable base (e.g., NaH, LDA, KHMDS) generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
Julia-Kocienski Olefination
A cornerstone application for this class of reagents is the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[6][7][8] In this reaction, the carbanion derived from the α-sulfonyl ester adds to an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate can then undergo elimination to form an alkene. The modified, one-pot versions of this reaction often provide high E-selectivity.[9]
Experimental Insight: The choice of the aryl sulfonyl group is critical. While the classic Julia olefination used phenyl sulfones, the Julia-Kocienski modification employs heteroaryl sulfones (like benzothiazolyl or tetrazolyl) to facilitate a spontaneous Smiles rearrangement and subsequent elimination under milder, one-pot conditions.[8][9] Although the 4-chlorophenylsulfonyl group is not a typical Julia-Kocienski partner for one-pot reactions, it is a classic substrate for the original multi-step Julia-Lythgoe protocol.
Caption: General mechanism of the Julia-Kocienski olefination.
Spectroscopic Signature (Predicted)
The structural confirmation of Methyl 2-((4-chlorophenyl)sulfonyl)acetate would rely on the following predicted spectroscopic data.
| Technique | Predicted Features |
| ¹H NMR | δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. δ 4.2-4.4 ppm (s, 2H): Singlet for the α-methylene protons (-SO₂-CH₂-CO-). δ 3.7-3.8 ppm (s, 3H): Singlet for the methyl ester protons (-OCH₃). |
| ¹³C NMR | δ ~165 ppm: Ester carbonyl carbon. δ ~140-142 ppm: Aromatic C-Cl carbon. δ ~138-140 ppm: Aromatic C-S carbon. δ ~129-130 ppm: Aromatic C-H carbons. δ ~60-62 ppm: α-methylene carbon (-SO₂-CH₂-CO-). δ ~53 ppm: Methyl ester carbon (-OCH₃). |
| IR (Infrared) | ~1740 cm⁻¹: Strong C=O stretch (ester). ~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic asymmetric and symmetric SO₂ stretches. ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2950 cm⁻¹: Aliphatic C-H stretches. |
| Mass Spec (EI) | M⁺ at m/z 248/250: Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of •OCH₃ (m/z 217/219), loss of CO₂CH₃ (m/z 189/191), C₇H₄ClSO₂⁺ (m/z 175/177), C₆H₄Cl⁺ (m/z 111/113). Rearrangement followed by loss of SO₂ is also possible.[10] |
Applications in Medicinal Chemistry and Drug Development
The 4-chlorophenylsulfonyl moiety is a privileged substructure in modern drug design. Its inclusion in a molecule can confer several advantageous properties.[4]
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Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can increase the half-life of a drug.
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Hydrogen Bonding: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites or receptors.[5]
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Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, helping to fine-tune activity and pharmacokinetic profiles.[4]
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Modulation of Physicochemical Properties: The group's polarity and size can be used to optimize a lead compound's solubility, lipophilicity (logP), and cell permeability.
Numerous compounds incorporating the (chloro)phenylsulfonyl moiety have been investigated for a wide range of therapeutic areas, including as anticancer agents,[11][12] thromboxane A₂ receptor antagonists,[13] and antibacterial agents.[14] Methyl 2-((4-chlorophenyl)sulfonyl)acetate serves as a key starting material to introduce this valuable pharmacophore into more complex molecular architectures.
Safety and Handling
No specific toxicity data is available for Methyl 2-((4-chlorophenyl)sulfonyl)acetate. However, based on its chemical class, the following precautions are recommended:
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Hazards: May cause skin, eye, and respiratory tract irritation. The α-sulfonyl ester functionality makes it a potential alkylating agent, and it should be handled with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
References
- Julia, M., & Paris, J. M. (1973). Synthèse stéréosélective d'oléfines. Tetrahedron Letters, 14(49), 4833-4836.
- Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Lythgoe olefination reaction. Scope and limitations. Journal of the Chemical Society, Perkin Transactions 1, 829-834.
- Blakemore, P. R. (2002). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (21), 2563-2585.
- Alonso, D. A., Nájera, C., & Varea, M. (2004). [3,5-Bis(trifluoromethyl)phenylsulfonyl]fluoroacetates as Reagents for the Synthesis of α-Fluoroacrylates via a Julia–Kocienski-Type Olefination. The Journal of Organic Chemistry, 69(3), 1052-1055.
- Bharmal, F. F., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(4), 399.
- Chroňák, P., et al. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 110, 132717.
- Smits, J. M. M., & Keltjens, J. T. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-160.
- Mamer, O., Padmapriya, A. A., & Just, G. (1985). The effect of para-substitution on the mass spectra of arylsulphonate esters of neopentanol. Journal of Mass Spectrometry, 20(12), 747-754.
- Khan, K. M., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Brazilian Chemical Society, 29, 1644-1657.
- Zhang, K., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-241.
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PubChem. (n.d.). Ethyl 2-((4-chlorophenyl)sulfonyl)acetate. Retrieved from [Link]
- Abdelgawad, M. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 1-14.
- Zha, G. F., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3794-3807.
- Di Micco, S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
- Zhang, L., et al. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 25(4), 306-313.
- Lee, S. K., et al. (2002). Synthesis and Biological Activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine Derivatives as Thromboxane a(2) Receptor Antagonists. Journal of Medicinal Chemistry, 45(11), 2261-2273.
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